molecular formula C12H14ClN5O3S2 B11408891 5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11408891
M. Wt: 375.9 g/mol
InChI Key: WHRCHYACBFTRAX-UHFFFAOYSA-N
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Description

5-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group, an ethyl-thiadiazole moiety, and a propane-sulfonyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors such as 2-chloropyrimidine-4-carboxylic acid with suitable amines under controlled conditions.

    Introduction of the thiadiazole moiety: This step involves the reaction of the pyrimidine intermediate with 5-ethyl-1,3,4-thiadiazole-2-amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The chloro group on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require bases like sodium hydride (NaH) or potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole moiety may yield sulfoxides or sulfones, while substitution of the chloro group can lead to various substituted pyrimidine derivatives.

Scientific Research Applications

5-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It may be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interfere with DNA replication and repair mechanisms, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide
  • 5-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(butane-1-sulfonyl)pyrimidine-4-carboxamide
  • 5-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(propane-1-sulfonyl)pyrimidine-5-carboxamide

Uniqueness

The uniqueness of 5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H14ClN5O3S2

Molecular Weight

375.9 g/mol

IUPAC Name

5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C12H14ClN5O3S2/c1-3-5-23(20,21)12-14-6-7(13)9(15-12)10(19)16-11-18-17-8(4-2)22-11/h6H,3-5H2,1-2H3,(H,16,18,19)

InChI Key

WHRCHYACBFTRAX-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)CC)Cl

Origin of Product

United States

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